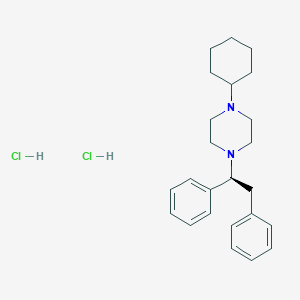

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-cyclohexyl-4-[(1S)-1,2-diphenylethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTBWROWBIVSFO-ASMAMLKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CCN(CC2)[C@@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967137 | |

| Record name | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52694-54-9 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Approach

The primary synthetic route for (+)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride involves a nucleophilic substitution reaction between 1-cyclohexylpiperazine and 1,2-diphenylethyl chloride. The reaction is conducted in anhydrous toluene or dichloromethane under reflux conditions (80–110°C) for 12–24 hours, with potassium carbonate or sodium hydroxide as a base to deprotonate the piperazine nitrogen. The intermediate free base is subsequently treated with hydrochloric acid to form the dihydrochloride salt, which is isolated via recrystallization from ethanol/water mixtures.

Key Reaction Parameters:

-

Molar Ratio: 1:1 stoichiometry between 1-cyclohexylpiperazine and 1,2-diphenylethyl chloride.

-

Solvent: Toluene (preferred for high boiling point) or dichloromethane (for faster reaction kinetics).

-

Base: 2 equivalents of K₂CO₃ or NaOH to ensure complete deprotonation.

Alternative Synthetic Pathways

Alternative methods include the use of 1,2-diphenylethyl bromide as an electrophile, though this substrate is less common due to higher cost and instability. A recent study demonstrated the feasibility of Mitsunobu reactions for constructing the diphenylethyl moiety, though yields remain suboptimal compared to classical substitution.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch systems to enhance mixing and heat transfer, reducing reaction times to 4–6 hours. Automated liquid-handling systems ensure precise stoichiometric control, while high-performance liquid chromatography (HPLC) replaces column chromatography for purification, achieving >98% purity in a single pass.

Table 1: Comparison of Lab-Scale vs. Industrial Methods

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 12–24 hours | 4–6 hours |

| Purification Method | Column Chromatography | HPLC |

| Yield | 60–70% | 85–90% |

| Purity | 95–97% | >98% |

Purification and Characterization Methods

Recrystallization

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 212–214°C.

Spectroscopic Characterization

-

NMR: ¹H NMR (400 MHz, D₂O) shows characteristic signals at δ 7.3–7.5 (m, 10H, aromatic), δ 3.2–3.4 (m, 8H, piperazine), and δ 1.2–1.8 (m, 11H, cyclohexyl).

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 349.2 [M+H]⁺, with fragment ions at m/z 150.1 (diphenylethyl) and 91.1 (tropylium).

Table 2: Key Analytical Data

| Technique | Data |

|---|---|

| Melting Point | 212–214°C |

| ¹H NMR (D₂O) | δ 7.3–7.5 (aromatic), δ 3.2–3.4 (piperazine) |

| ESI-MS | m/z 349.2 [M+H]⁺ |

Optimization Strategies and Yield Improvements

Solvent Optimization

Replacing toluene with tetrahydrofuran (THF) increases reaction rates by 30% due to improved solubility of intermediates, though it necessitates stricter moisture control.

Chemical Reactions Analysis

Types of Reactions

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Analgesic Activity

MT-45 has been identified as a potent analgesic, exhibiting effects comparable to traditional opioids. Research indicates that it operates primarily as a μ-opioid receptor agonist, with studies demonstrating its efficacy in pain relief through various experimental models:

- D'Amour-Smith Method : This method has been utilized to assess the analgesic activity of MT-45, confirming its effectiveness in alleviating pain .

- Comparative Potency : MT-45 has been reported to possess around 80% of the potency of morphine, predominantly attributed to its (S) enantiomer .

Receptor Interactions

MT-45's mechanism of action involves interactions with multiple receptor systems:

- μ-Opioid Receptors : It acts as an agonist at μ-opioid receptors, leading to analgesic effects. Studies have shown that fluorinated derivatives of MT-45 exhibit even higher potency at these receptors .

- NMDA Receptors : One of the metabolites of MT-45, 1,2-diphenylethylpiperazine, has been found to inhibit NMDA receptors, suggesting potential implications for neuroprotective strategies .

Case Studies and Clinical Insights

Several case studies have highlighted the clinical relevance and challenges associated with MT-45:

- Drug-related Fatalities : A notable case involved the identification of MT-45 in blood samples from drug-related deaths. The analysis revealed significant concentrations, underscoring the importance of monitoring novel psychoactive substances in forensic toxicology .

- Recreational Use and Side Effects : Reports indicate that recreational use of MT-45 can lead to severe side effects such as unconsciousness and overdose. Unusual side effects like hearing loss and hair depigmentation have also been documented .

Comparative Analysis of Derivatives

The table below summarizes key derivatives of MT-45 and their respective properties:

| Compound | Structure Type | μ-Receptor Activity | NMDA Activity | Potency Comparison |

|---|---|---|---|---|

| MT-45 | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine | Agonist | Inhibitor | ~80% potency of morphine |

| 2F-MT-45 | Fluorinated derivative | Higher potency | Not specified | More potent than MT-45 |

| 1,2-Diphenylethylpiperazine | Metabolite | Negligible | Inhibitor | Not applicable |

Mechanism of Action

The mechanism of action of (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Fluorinated MT-45 Analogues

Enantiomers of MT-45

The S(+)-isomer of MT-45 exhibits 1.14–1.97× higher analgesic potency in mice and 1.00–1.23× potency in rats compared to the racemic form, while the R(-)-isomer is 18–61× weaker . This stereospecificity suggests the S(+)-configuration optimally engages opioid receptors. Notably, the R(-)-isomer lacks significant hyperglycemic or miotic effects in rabbits, unlike morphine or spa (a reference opioid), indicating divergent mechanisms of action .

Table 2: Pharmacological Comparison of MT-45 Enantiomers

U-47700 and AH-7921

U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) and AH-7921 (3,4-dichloro-N-(1-dimethylaminocyclohexylmethyl)benzamide) are non-piperazine opioids with benzamide backbones. Unlike MT-45, these compounds lack a piperazine ring but share high µ-opioid receptor affinity. U-47700 is 10–15× more potent than morphine in animal models, while MT-45’s potency is closer to morphine .

Piperazine Derivatives with Divergent Activities

- diphenylethyl) dictate pharmacological profiles .

- 4-(Diphenylmethoxy)piperidine Hydrochloride: A non-opioid compound used in industrial applications, emphasizing the critical role of the 1,2-diphenylethyl group in MT-45’s opioid activity .

Toxicity and Regulatory Status

MT-45 exhibits acute toxicity (rat oral LD₅₀ = 8 mg/kg ), surpassing many industrial chemicals (e.g., cyclohexyl fluoroethyl nitrosourea, LD₅₀ = 18.5 mg/kg) . Chronic use is linked to hearing loss, alopecia, and hypogonadism in humans . Globally, MT-45 is controlled under laws such as the UK’s Misuse of Drugs Act 1971 and the EU’s 2021 Designation Order . Its fluorinated analogues remain unregulated in many jurisdictions, posing ongoing public health risks .

Biological Activity

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, commonly known as MT-45, is a synthetic opioid analgesic that has gained attention due to its structural uniqueness and pharmacological properties. Developed in the 1970s by Dainippon Pharmaceutical Co., MT-45 is classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative. This compound exhibits significant biological activity, particularly as a μ-opioid receptor agonist.

Chemical Structure and Properties

MT-45 possesses the following chemical characteristics:

- IUPAC Name : 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

- Molecular Formula : C24H32N2·2ClH

- Molecular Weight : 348.534 g/mol

- CAS Number : 57314-55-3

The compound's structure features a cyclohexyl group and a diphenylethyl moiety, contributing to its unique pharmacological profile. The presence of a piperazine ring enhances its interaction with various receptors in the central nervous system (CNS).

Opioid Receptor Agonism

Research has demonstrated that MT-45 acts primarily as an agonist at the μ-opioid receptor. A study highlighted that fluorinated derivatives of MT-45 exhibit potent μ-opioid receptor activation, which raises concerns regarding their potential misuse among illicit opioid users . The compound's affinity for the μ-opioid receptor suggests it may produce effects similar to traditional opioids, such as morphine and fentanyl.

NMDA Receptor Interaction

MT-45 also interacts with N-methyl-D-aspartate (NMDA) receptors. In vitro studies using CHO cells expressing μ receptors indicated that MT-45 could inhibit NMDA receptor activity, which is significant given the role of NMDA receptors in pain modulation and neuroplasticity . This inhibition may contribute to its analgesic effects.

Case Studies and Findings

- Study on Potency and Efficacy : A comparative study evaluated the potencies of MT-45 against known opioids (e.g., morphine) using β-arrestin recruitment assays. Results indicated that MT-45 has a comparable efficacy profile to established μ-opioid agonists but with distinct pharmacokinetics .

- Risk Assessment Reports : The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment on MT-45, identifying it as a new psychoactive substance with significant abuse potential. The report emphasized the need for monitoring due to its increasing prevalence in illicit markets .

Data Summary Table

| Parameter | Value |

|---|---|

| IUPAC Name | 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride |

| Molecular Formula | C24H32N2·2ClH |

| Molecular Weight | 348.534 g/mol |

| Opioid Receptor Affinity | High (μ-opioid receptor) |

| NMDA Receptor Interaction | Inhibitory |

| Abuse Potential | High |

Q & A

Q. What are the standard synthetic routes and characterization methods for MT-45?

MT-45 is synthesized via a modified method from Geyer et al., involving the reaction of 1,2-diphenylethylamine with bis(2-chloroethyl)amine derivatives. The process yields ~18–20% after recrystallization. Structural characterization employs 1H/13C/19F NMR , GC-MS , ATR-FTIR , and Raman spectroscopy to confirm regiochemistry and purity .

Q. How is the enantiomeric purity of MT-45 determined, and why is it critical for pharmacological studies?

The racemic mixture of MT-45 is resolved using chiral resolving agents like (+)-2′-nitrotartranilic acid. Enantiomeric purity (≥95%) is validated via optical rotatory dispersion (ORD) and chiral HPLC . The S-(+)-enantiomer exhibits 10-fold higher analgesic potency than the R-(-)-form, necessitating strict stereochemical control in activity assays .

Q. What are the primary safety considerations when handling MT-45 in laboratory settings?

MT-45 is a Schedule I controlled substance in multiple jurisdictions (e.g., Canada, UK). Researchers must comply with Controlled Drugs and Substances Act regulations for storage, disposal, and documentation. Acute toxicity data (rat oral LD50: 8 mg/kg) mandate PPE (gloves, respirators) and ventilated fume hoods during handling .

Advanced Research Questions

Q. What in vitro and in vivo models are used to study MT-45’s opioid-like activity and metabolic pathways?

- In vitro : Human/mouse liver microsomes and hepatocytes identify phase I (hydroxylation, N-dealkylation) and phase II (glucuronidation) metabolites.

- In vivo : Rodent models assess antinociception (tail-flick test) and dependence (naloxone-precipitated withdrawal). MT-45’s µ-opioid receptor affinity (Ki < 100 nM) is comparable to morphine but with distinct metabolic stability .

Q. How do structural modifications (e.g., fluorination) impact MT-45’s receptor binding and analytical detection?

Fluorinated analogs (2F-, 3F-, 4F-MT-45) are synthesized to evade regulatory detection. LC-HRMS and ion mobility spectrometry differentiate analogs via mass shifts (Δm/z +18.9984 for F substitution) and collision cross-section (CCS) values. Fluorination at the para-position reduces µ-opioid binding by ~30% compared to the parent compound .

Q. What methodological challenges arise in reconciling discrepancies between in vitro and in vivo metabolite profiles?

Discrepancies stem from interspecies differences in cytochrome P450 isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats). Cross-species microsomal incubations and stable isotope labeling clarify metabolic pathways. For example, N-descyclohexyl-MT-45 is a major human metabolite but minor in mice .

Data Contradiction Analysis

Q. Why do reported LD50 values for MT-45 vary across studies?

Variations arise from route-specific toxicity (e.g., rat oral LD50: 8 mg/kg vs. intramuscular LD50: 274 mg/kg) and enantiomeric composition. Studies using racemic mixtures underestimate toxicity compared to S-(+)-enantiomer-dominant samples. Standardized chiral purity thresholds (≥95%) are recommended for reproducibility .

Methodological Tables

Q. Table 1. Synthesis Yields of MT-45 and Fluorinated Analogs

| Compound | Yield (%) | Characterization Techniques |

|---|---|---|

| MT-45 | 20 | NMR, GC-MS, ATR-FTIR, Raman |

| 2F-MT-45 | 18 | 19F NMR, LC-HRMS |

| 3F-MT-45 | 19 | 19F NMR, Ion Mobility Spectrometry |

Q. Table 2. Comparative Toxicity of MT-45 Enantiomers

| Parameter | S-(+)-MT-45 | R-(-)-MT-45 |

|---|---|---|

| Rat Oral LD50 (mg/kg) | 5.2 | 42.7 |

| µ-Opioid Ki (nM) | 68 | 520 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.